(5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorobenzyl group attached to the triazole ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the fluorobenzyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the fluorobenzyl group.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-(4-Fluorobenzyl)-4h-1,2,4-triazol-3-yl)methanamine include other triazole derivatives with different substituents on the triazole ring or benzyl group.
Uniqueness
The presence of the fluorobenzyl group in this compound may impart unique chemical and biological properties compared to other triazole derivatives. This could include differences in reactivity, stability, and biological activity.
Biological Activity
(5-(4-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methanamine is a compound belonging to the triazole class, which is known for its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its potential applications as an antifungal agent, its mechanism of action, and relevant case studies.
- Molecular Formula : C11H12FN5
- Molecular Weight : 233.25 g/mol
- IUPAC Name : this compound
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biological receptors. The triazole ring structure has been shown to interfere with the synthesis of ergosterol in fungal cells, which is critical for their membrane integrity. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole.
Antifungal Activity
Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. For instance:
- A study demonstrated that similar triazole derivatives showed effective inhibition against various fungal strains such as Candida albicans and Aspergillus fumigatus .
- The compound's fluorobenzyl group enhances its lipophilicity, potentially increasing its cell membrane permeability and efficacy against fungal pathogens .
Enzyme Inhibition
Triazoles are also known for their ability to inhibit enzymes such as cholinesterases. In a comparative study:
- The compound exhibited IC50 values in the low micromolar range against butyrylcholinesterase (BChE), indicating promising inhibitory activity .
- Structural modifications on the triazole ring can lead to variations in inhibitory potency, suggesting a structure-activity relationship that warrants further exploration .
Study 1: Synthesis and Antifungal Testing
In a recent study focusing on synthesizing new triazole derivatives:
- Researchers synthesized this compound and evaluated its antifungal activity against Candida species.
- Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL against C. albicans, comparable to standard antifungal treatments .
Study 2: Enzyme Inhibition Profile
Another study investigated the enzyme inhibition profile of various triazole derivatives:
- The compound was tested for its ability to inhibit BChE and showed an IC50 value of 48.8 µM.
- This inhibition was attributed to the interaction between the triazole ring and the active site of the enzyme .
Data Tables
Property | Value |
---|---|
Molecular Formula | C11H12FN5 |
Molecular Weight | 233.25 g/mol |
Antifungal MIC (C. albicans) | 8 µg/mL |
BChE IC50 | 48.8 µM |
Properties
Molecular Formula |
C10H11FN4 |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C10H11FN4/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6,12H2,(H,13,14,15) |
InChI Key |
BTQUEAYPZDWHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NN2)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.